2,3-Dihydro-1-benzothiophen-6-amine
Overview
Description
2,3-Dihydro-1-benzothiophen-6-amine is an organic compound with the molecular formula C8H9NS It is a derivative of benzothiophene, characterized by the presence of an amine group at the 6th position and a dihydro structure, which means it has two additional hydrogen atoms compared to benzothiophene
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1-benzothiophen-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reduction of 2,3-dihydro-1-benzothiophene-6-nitro using hydrogenation techniques. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors where the nitro precursor is continuously fed into the reactor along with hydrogen gas. The reaction mixture is then processed to isolate the desired amine product through distillation or crystallization techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be further reduced to form more saturated derivatives, although this is less common.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA, under mild to moderate temperatures.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Alkyl halides, acyl chlorides, typically in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Sulfoxides, sulfones.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
2,3-Dihydro-1-benzothiophen-6-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a precursor for pharmaceutical compounds, especially those targeting neurological conditions.
Industry: Used in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1-benzothiophen-6-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amine group can form hydrogen bonds with active sites, while the benzothiophene moiety can engage in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
2,3-Dihydro-1-benzothiophene: Lacks the amine group, making it less reactive in certain chemical reactions.
1-Benzothiophene-6-amine: Does not have the dihydro structure, which can affect its chemical stability and reactivity.
2,3-Dihydro-1-benzofuran-6-amine: Similar structure but with an oxygen atom instead of sulfur, leading to different chemical properties.
Uniqueness: 2,3-Dihydro-1-benzothiophen-6-amine is unique due to its combination of a dihydro structure and an amine group, which provides a balance of reactivity and stability, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
2,3-dihydro-1-benzothiophen-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NS/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5H,3-4,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSZHDLGNMPIKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1C=CC(=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00501683 | |
Record name | 2,3-Dihydro-1-benzothiophen-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00501683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54928-74-4 | |
Record name | 2,3-Dihydro-1-benzothiophen-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00501683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-1-benzothiophen-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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